molecular formula C16H19N3O2 B10883113 2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl]-1-phenylethanone

2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl]-1-phenylethanone

Cat. No.: B10883113
M. Wt: 285.34 g/mol
InChI Key: WGPJHJMFFKTBRE-UHFFFAOYSA-N
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Description

2-[5-(ethoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl]-1-phenyl-1-ethanone is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with ethoxymethyl and imino groups, and a phenyl group attached to an ethanone moiety

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1-yl]-1-phenylethanone

InChI

InChI=1S/C16H19N3O2/c1-3-21-11-14-9-19(12(2)18-16(14)17)10-15(20)13-7-5-4-6-8-13/h4-9,17H,3,10-11H2,1-2H3

InChI Key

WGPJHJMFFKTBRE-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CN(C(=NC1=N)C)CC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(ethoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl]-1-phenyl-1-ethanone typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the ethoxymethyl and imino groups. The final step involves the attachment of the phenyl group to the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[5-(ethoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl]-1-phenyl-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert imino groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced forms of the original compound.

Scientific Research Applications

2-[5-(ethoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl]-1-phenyl-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-(ethoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl]-1-phenyl-1-ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions, such as:

  • 2-[5-(methoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl]-1-phenyl-1-ethanone
  • 2-[5-(ethoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl]-1-(4-iodophenyl)ethanone

Uniqueness

The uniqueness of 2-[5-(ethoxymethyl)-4-imino-2-methyl-1(4H)-pyrimidinyl]-1-phenyl-1-ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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